molecular formula C22H24FN3O4S B2527732 4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920402-39-7

4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2527732
CAS RN: 920402-39-7
M. Wt: 445.51
InChI Key: YPHWZHNPFUIBKM-UHFFFAOYSA-N
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Description

The compound "4-butoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" is a structurally complex molecule that may be related to various benzenesulfonamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide compounds that have been synthesized and evaluated for their biochemical properties. For instance, the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase are discussed, highlighting the potential for sulfonamide derivatives to act as enzyme inhibitors . Another study explores the synthesis of benzenesulfonamides with potential anti-tumor activity and their ability to inhibit carbonic anhydrase . These studies suggest that the compound may also possess interesting biological properties that warrant further investigation.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was achieved by reacting 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine in the presence of triethylamine . This method could potentially be adapted to synthesize the compound of interest by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite diverse, with various substituents influencing the overall shape and electronic properties of the molecule. The crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide reveals extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which are important for the stability and packing of the molecule in the solid state . These structural features could also be present in the compound "this compound," affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can vary depending on the substituents attached to the sulfonamide group. The presence of electron-withdrawing or electron-donating groups can influence the acidity of the sulfonamide hydrogen and its ability to participate in hydrogen bonding. The studies provided do not detail specific reactions for the compound , but they do suggest that sulfonamide derivatives can interact with enzymes and potentially inhibit their activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of a butoxy group in the compound of interest may increase its lipophilicity compared to other sulfonamide derivatives, potentially affecting its solubility in organic solvents. The studies provided do not offer specific data on the physical and chemical properties of the compound , but they do provide a context for understanding how different substituents can impact these properties .

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial potential of derivatives similar to the compound . For instance, the study by Sarvaiya, Gulati, & Patel (2019) focused on the synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial efficacy against various bacteria and fungi. This study suggests that structurally related compounds exhibit promising antimicrobial activities, which could be crucial for developing new antimicrobial agents.

Cancer Research

Several studies have evaluated the anticancer properties of sulfonamide derivatives. For example, the research conducted by Mehvish & Kumar (2022) aimed at synthesizing new series of 3(2h)-one pyridazinone derivatives with potential antioxidant activity, which could contribute to their anticancer properties. Molecular docking studies further supported their potential as anticancer agents. Another study by Rathish et al. (2012) synthesized novel pyridazinone derivatives bearing benzenesulfonamide moiety, evaluating their anticancer activity toward various human cancer cell lines, highlighting the potential of these compounds in cancer treatment.

Other Applications

Further applications of related sulfonamide compounds have been explored in areas such as enzyme inhibition, where compounds have shown inhibitory effects on enzymes like carbonic anhydrase, which is significant for medical applications including glaucoma treatment and diuretic drugs. For example, Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their carbonic anhydrase inhibitory effects, showcasing the versatility of sulfonamide derivatives in scientific research.

properties

IUPAC Name

4-butoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-2-3-15-29-19-8-10-20(11-9-19)31(27,28)24-14-16-30-22-13-12-21(25-26-22)17-4-6-18(23)7-5-17/h4-13,24H,2-3,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHWZHNPFUIBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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